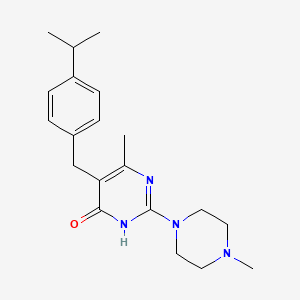
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. Also known as PDE5 inhibitors, this compound has been studied for its ability to treat various medical conditions, including erectile dysfunction, pulmonary hypertension, and Raynaud's phenomenon. In
Mecanismo De Acción
The mechanism of action of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves its ability to inhibit the activity of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP, which in turn promotes the relaxation of smooth muscle cells and increases blood flow to the affected area. This mechanism of action is responsible for the therapeutic effects of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one in various medical conditions.
Biochemical and Physiological Effects:
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects in the body. As a PDE5 inhibitor, it increases the levels of cGMP, which promotes the relaxation of smooth muscle cells and increases blood flow to the affected area. This effect has been observed in the penis, lungs, and other areas of the body. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects in certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one for lab experiments is its well-established synthesis method, which produces high yields and purity of the compound. Additionally, its mechanism of action has been extensively studied, making it a suitable candidate for further research and development. However, one limitation of this compound is its potential for off-target effects, which may complicate its use in certain experimental settings. Careful consideration should be given to the dosage and administration of this compound in lab experiments to ensure accurate and reliable results.
Direcciones Futuras
There are several future directions for the research and development of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one. One area of interest is the potential use of this compound in the treatment of other medical conditions, such as heart failure and stroke. Additionally, there is a need for further investigation into the long-term effects of this compound, particularly in terms of its safety and efficacy. Finally, the development of new synthesis methods and modifications to the chemical structure of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one may lead to the discovery of new therapeutic applications and improved efficacy.
Métodos De Síntesis
The synthesis method of 5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one involves the reaction of 4-isopropylbenzylamine with 2-(4-methylpiperazin-1-yl)acetic acid, followed by the condensation of the resulting intermediate with 6-methyl-2-chloropyrimidine. The final product is obtained through purification and crystallization processes. This synthesis method has been optimized to produce high yields and purity of the compound, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
5-(4-isopropylbenzyl)-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one has been extensively studied for its therapeutic potential in various medical conditions. One of the most well-known applications of this compound is in the treatment of erectile dysfunction, where it acts as a PDE5 inhibitor to enhance the effects of nitric oxide and increase blood flow to the penis. Additionally, it has been studied for its potential in treating pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Other potential applications include the treatment of Raynaud's phenomenon, a condition that causes blood vessels in the fingers and toes to narrow and restrict blood flow.
Propiedades
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-14(2)17-7-5-16(6-8-17)13-18-15(3)21-20(22-19(18)25)24-11-9-23(4)10-12-24/h5-8,14H,9-13H2,1-4H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGISLXPRPHEEEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-1-propyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6056451.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6056463.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)
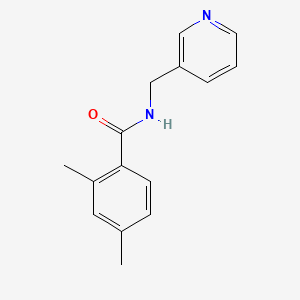
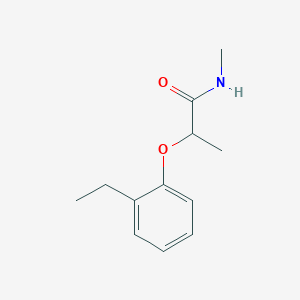
![5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B6056495.png)
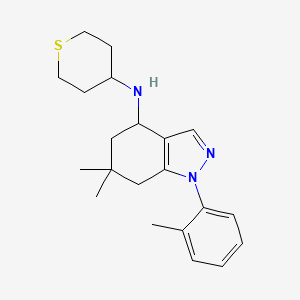
![2,2-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B6056507.png)
![N-(4-isopropylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6056512.png)
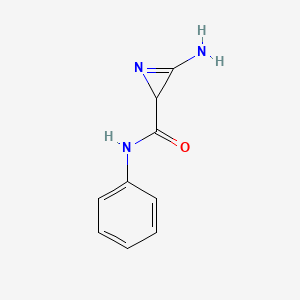
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-fluorophenyl)-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6056524.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6056531.png)
![7-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6056547.png)